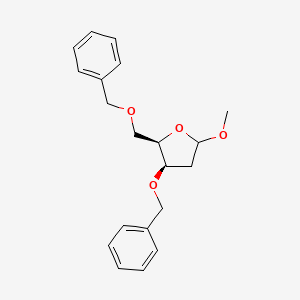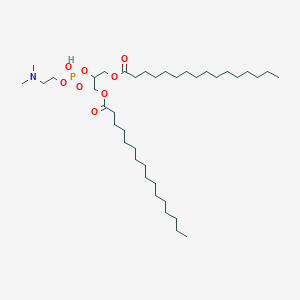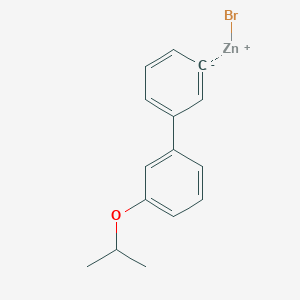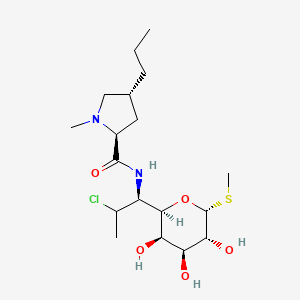
(2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is a high-purity monosaccharide that serves as a crucial chemical intermediary in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it is used in the production of anti-HIV and cancer drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose typically involves the acetylation of 1,6-anhydro-b-d-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure selective acetylation .
Industrial Production Methods
In industrial settings, the production of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is scaled up using similar acetylation reactions but with optimized conditions to enhance yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of anti-HIV and cancer drugs.
Industry: The compound is used in the production of various pharmaceutical agents and as a reference standard in quality control
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, leading to the formation of biologically active molecules. These interactions often involve the cleavage of acetyl groups and subsequent modifications to the glucopyranose ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Anhydro-b-d-glucose triacetate
- Levoglucosan triacetate
- β-D-Glucopyranose, 1,6-anhydro-, triacetate
- 1,6-Anhydro-2,3,4-tri-O-acetyl-β-D-glucopyranose
- Triacetyllevoglucosan
Uniqueness
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is unique due to its specific acetylation pattern, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H24O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19-,20?/m1/s1 |
Clé InChI |
MVQADNLPVMKXPL-LEAGNCFPSA-N |
SMILES isomérique |
COC1C[C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)


![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)



![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)

![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)

